REACTION_CXSMILES
|
[NH2:1]N.[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8](/[N:10]=[CH:11]/[N:12](C)C)=O)=[C:6]([F:17])[CH:5]=1>C(O)(=O)C>[Br:3][C:4]1[CH:16]=[CH:15][C:7]([C:8]2[NH:1][N:12]=[CH:11][N:10]=2)=[C:6]([F:17])[CH:5]=1
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
1.105 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)/N=C/N(C)C)C=C1)F
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Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
97.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 95-100° C. for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the acetic acid was azeotropically removed in vacuo with multiple additions of heptane
|
Type
|
ADDITION
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Details
|
Heptane (10 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with excess heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C1=NC=NN1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.116 g | |
YIELD: PERCENTYIELD | 114% | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |